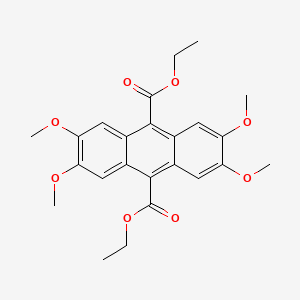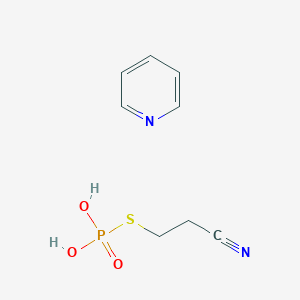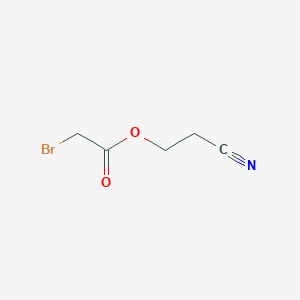
2-Cyanoethyl 2-bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethyl 2-bromoacetate is an organic compound that contains both a cyano group and a bromoacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyanoethyl 2-bromoacetate can be synthesized through the reaction of ethyl cyanoacetate with bromoacetyl bromide. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanoethyl 2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Condensation Reactions: Reagents include aldehydes and ketones, with the reaction often catalyzed by bases such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, and thioesters.
Condensation Reactions: Products include various heterocyclic compounds such as pyridines and quinolines.
Reduction: The major product is the corresponding amine.
Applications De Recherche Scientifique
2-Cyanoethyl 2-bromoacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyanoethyl 2-bromoacetate involves its reactivity towards nucleophiles and electrophiles. The bromoacetate group can undergo nucleophilic substitution reactions, while the cyano group can participate in condensation and reduction reactions. These reactions enable the compound to form various products with different biological and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the cyano group. It is used as an alkylating agent in organic synthesis.
Ethyl cyanoacetate: Similar in structure but lacks the bromoacetate group. It is used as a building block in the synthesis of various heterocyclic compounds.
Uniqueness
2-Cyanoethyl 2-bromoacetate is unique due to the presence of both the cyano and bromoacetate groups, which provide it with a wide range of reactivity and applications. The combination of these functional groups allows for the synthesis of complex molecules and the development of new materials with unique properties.
Propriétés
Numéro CAS |
89322-55-4 |
|---|---|
Formule moléculaire |
C5H6BrNO2 |
Poids moléculaire |
192.01 g/mol |
Nom IUPAC |
2-cyanoethyl 2-bromoacetate |
InChI |
InChI=1S/C5H6BrNO2/c6-4-5(8)9-3-1-2-7/h1,3-4H2 |
Clé InChI |
ZWXPYAZRHKKWDL-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)CBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


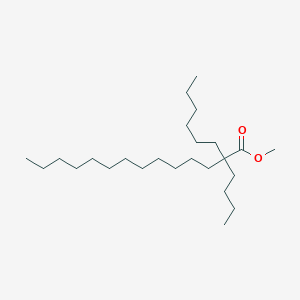
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)


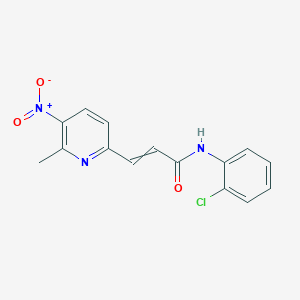

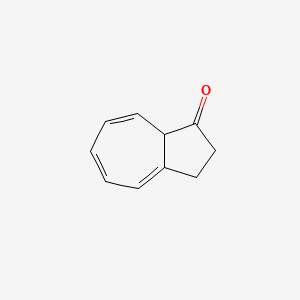

![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
